2-Aminobenzo[d]thiazole-7-carbonitrile
Description
Significance of Heterocyclic Scaffolds in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern chemical and medicinal research. rroij.commdpi.com Their prevalence in nature, from the essential building blocks of life like nucleic acids and amino acids to a vast number of natural products, underscores their importance. researchgate.net In the realm of drug discovery, heterocyclic scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and specificity. nih.govnih.gov The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and reactivity, which can be strategically manipulated to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov The versatility of these frameworks allows for the creation of large and diverse chemical libraries, accelerating the identification of new therapeutic agents. nih.gov
Overview of Benzothiazole (B30560) as a Prominent Heterocyclic Framework
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic system is a prominent scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities. nih.govnih.gov The benzothiazole nucleus is relatively stable and offers multiple sites for functionalization, allowing for the fine-tuning of its biological and physical properties. wikipedia.orgnih.gov Its derivatives have been extensively investigated and have shown a remarkable range of applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov The planarity of the benzothiazole ring system facilitates its intercalation into DNA and interaction with the active sites of various enzymes. researchgate.net
Chemical Relevance of 2-Aminobenzothiazole (B30445) Derivatives
The introduction of an amino group at the 2-position of the benzothiazole ring system gives rise to 2-aminobenzothiazole, a highly versatile and reactive intermediate in organic synthesis. acs.orgijpsr.com This "privileged" scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of significant biological activities. nih.govijpsr.com The amino group provides a key reactive handle for further molecular elaboration, enabling the synthesis of a diverse range of derivatives through reactions such as acylation, alkylation, and condensation. ijpsr.comnih.gov The resulting compounds have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govacs.org The ability to readily modify the 2-amino group allows for the systematic investigation of structure-activity relationships, a crucial aspect of modern drug design. nih.gov
Specific Focus: The 2-Aminobenzo[d]thiazole-7-carbonitrile Molecular Architecture
Within the broad family of 2-aminobenzothiazole derivatives, this compound represents a specific and intriguing molecular architecture. This compound is characterized by the presence of a nitrile (-C≡N) group at the 7-position of the benzothiazole core, in addition to the amino group at the 2-position. The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This, in turn, can modulate its reactivity and biological activity. The presence of both an amino and a nitrile group offers multiple points for chemical modification, making it a valuable building block for the synthesis of more complex heterocyclic systems and potential lead compounds in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVOWQBCPVBTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 2 Aminobenzo D Thiazole 7 Carbonitrile
Reactivity Profile of the 2-Amino Group
The 2-amino group of 2-aminobenzo[d]thiazole-7-carbonitrile is a versatile functional group that behaves as a potent nucleophile. Its reactivity is central to the derivatization of the molecule, enabling the construction of more complex structures through substitution, acylation, and condensation pathways. The nitrogen atom's lone pair of electrons can readily attack electrophilic centers, making it a key handle for synthetic transformations.
Nucleophilic Substitution Reactions
The primary role of the 2-amino group is to act as a nucleophile. Its lone pair of electrons is available to attack electron-deficient centers, initiating a variety of substitution reactions. This nucleophilic character is the driving force behind the acylation and cyclization reactions discussed in subsequent sections. For instance, in reactions with alkyl halides or acyl chlorides, the amino group serves as the nucleophile, displacing a leaving group to form a new carbon-nitrogen or nitrogen-acyl bond, respectively. nih.gov The reactivity can be influenced by the solvent and the presence of a base, which can deprotonate the amino group to enhance its nucleophilicity.
Acylation and Other Derivatization Pathways
The 2-amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nih.gov This reaction yields the corresponding N-acylated derivatives, for example, N-(7-cyanobenzo[d]thiazol-2-yl)acetamide. nih.gov This transformation is significant for modifying the electronic properties and steric bulk around the amino group. The resulting amides are generally more stable and can serve as intermediates for further synthetic steps.
A common example of this pathway is the reaction with chloroacetyl chloride. This reaction proceeds by the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. nih.gov The resulting N-(chloroacetyl) derivative is a valuable intermediate itself, possessing a reactive alkyl chloride moiety that can be used for subsequent nucleophilic substitutions to build more complex molecular architectures.
Table 1: Representative Acylation of 2-Aminobenzothiazole (B30445) Scaffolds
| Acylating Agent | Base | Product Type | Reference |
|---|---|---|---|
| Chloroacetyl chloride | Triethylamine | N-(chloroacetyl)benzothiazole | nih.gov |
Condensation Reactions for Formation of Imine Derivatives
The nucleophilic 2-amino group can participate in condensation reactions with various carbonyl compounds, most notably aldehydes and ketones, to form imine derivatives, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. The reaction of 2-aminobenzothiazoles with aromatic aldehydes, for instance, proceeds efficiently to yield N-arylidene-2-aminobenzothiazole derivatives. nih.govresearchgate.net These imines are important intermediates in multicomponent reactions, where the C=N double bond can undergo further reactions, such as cycloadditions. researchgate.net
Table 2: Condensation of 2-Aminobenzothiazoles with Aldehydes
| Carbonyl Compound | Catalyst | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Aromatic Aldehydes | Acetic Acid | Reflux in Methanol | N-arylidene-2-aminobenzothiazole (Imine) | nih.gov |
Cyclization Reactions to Form Fused Heterocyclic Systems
The 2-amino group, in conjunction with the endocyclic nitrogen atom of the thiazole (B1198619) ring, acts as a binucleophilic system. This unique arrangement allows for cyclocondensation reactions with bifunctional electrophiles to construct fused polycyclic heterocyclic systems. A prominent example is the reaction with β-ketoesters, such as ethyl acetoacetate, which leads to the formation of thiazolo[3,2-a]pyrimidine derivatives. nih.gov This transformation typically involves an initial condensation or Michael addition at the 2-amino group, followed by an intramolecular cyclization and dehydration, driven by the endocyclic nitrogen attacking an electrophilic center (e.g., a ketone or ester carbonyl). nih.gov These reactions are crucial for creating complex scaffolds from the relatively simple 2-aminobenzothiazole starting material. researchgate.netcapes.gov.brnih.gov
Chemical Transformations of the 7-Carbonitrile Group
The carbonitrile (nitrile) group at the 7-position of the benzo[d]thiazole ring is a versatile functional group that can undergo several important transformations, primarily through reduction. The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophilic reducing agents.
Reduction to Amine and Aldehyde Analogues
The 7-carbonitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Amine: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine (-(CH₂)NH₂). numberanalytics.comharvard.edumasterorganicchemistry.com The reaction proceeds via the addition of two hydride equivalents. The first hydride adds to the carbon-nitrogen triple bond to form an imine anion intermediate, which is then rapidly reduced by a second hydride to a diamino-metal complex. chemistrysteps.com Subsequent aqueous workup protonates the nitrogen atoms to yield the final primary amine, 2-amino-7-(aminomethyl)benzo[d]thiazole. youtube.com Catalytic hydrogenation using catalysts like Raney Nickel is also an effective method for this transformation. wikipedia.org
Reduction to Aldehyde: A partial reduction of the nitrile to an aldehyde can be achieved using sterically hindered and less reactive hydride reagents. wikipedia.org The reagent of choice for this transformation is Diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H coordinates to the nitrile nitrogen, and a single hydride equivalent is transferred to the carbon, forming a stable aluminum-imine intermediate. chemistrysteps.commasterorganicchemistry.com This intermediate is resistant to further reduction by DIBAL-H at low temperatures. Subsequent hydrolysis during aqueous workup cleaves the C=N bond, yielding the corresponding aldehyde, 2-aminobenzo[d]thiazole-7-carbaldehyde. wikipedia.org
Table 3: Reduction of Aromatic Nitriles
| Reagent | Conditions | Product | Reference(s) |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether/THF2. H₂O workup | Primary Amine | harvard.edumasterorganicchemistry.com |
| Diisobutylaluminum hydride (DIBAL-H) | 1. Toluene/Hexane, -78 °C2. H₂O workup | Aldehyde | commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com |
Hydrolysis Reactions to Carboxylic Acid Derivatives
The nitrile functional group at the C7 position of this compound can be readily converted into a carboxylic acid or its derivatives through hydrolysis. This transformation is typically achieved under either acidic or basic conditions, proceeding through an amide intermediate. organic-chemistry.orgresearchgate.net
Under acidic conditions, the nitrile is heated, often under reflux, with a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction first produces the corresponding amide, which is subsequently hydrolyzed to the carboxylic acid, 2-aminobenzo[d]thiazole-7-carboxylic acid, and the ammonium (B1175870) salt of the acid used. researchgate.net
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH). researchgate.net This process initially yields the sodium salt of the carboxylic acid (sodium 2-aminobenzo[d]thiazole-7-carboxylate) and ammonia (B1221849) gas. organic-chemistry.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. organic-chemistry.orgresearchgate.net The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.
Table 1: General Conditions for Nitrile Hydrolysis
| Hydrolysis Type | Reagents | Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, H₂O | Heat (Reflux) | Amide | Carboxylic Acid |
| Alkaline | NaOH or KOH, H₂O | Heat (Reflux) | Carboxylate Salt | Carboxylic Acid |
[3+2] Cycloaddition Reactions with Nitriles
The nitrile group of this compound can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. This reaction is a powerful tool in medicinal chemistry, as the resulting 5-substituted 1H-tetrazole is a well-established bioisostere for the carboxylic acid functional group, often improving metabolic stability and pharmacokinetic properties. nih.gov
The conversion is typically achieved by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a Lewis acid or a proton source like ammonium chloride (NH₄Cl). nih.gov The reaction mechanism is believed to involve the activation of the nitrile by the acid, followed by a nucleophilic attack from the azide anion and subsequent cyclization to form the aromatic tetrazole ring. nih.gov This transformation provides a route to 5-(2-aminobenzo[d]thiazol-7-yl)-1H-tetrazole, offering a key structural analog to the carboxylic acid derivative.
Table 2: Typical Conditions for Tetrazole Synthesis from Nitriles
| Azide Source | Catalyst/Additive | Solvent | Conditions |
|---|---|---|---|
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | Heat |
| Sodium Azide (NaN₃) | Zinc(II) Bromide (ZnBr₂) | H₂O / Isopropanol | Heat |
| Trimethylsilyl (B98337) Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | Heat |
Reactivity of the Benzothiazole (B30560) Ring System
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzothiazole ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being dictated by the combined electronic effects of the existing substituents. The 2-amino group is a powerful activating, ortho-, para-director due to its ability to donate electron density into the ring via resonance. youtube.comsavemyexams.com Conversely, the 7-carbonitrile group and the thiazole ring itself are electron-withdrawing and deactivating. libretexts.org
The strong activating effect of the amino group generally directs incoming electrophiles to the C4 and C6 positions (ortho and para, respectively). youtube.comyoutube.com However, direct electrophilic substitution, such as nitration, on an unprotected 2-aminobenzothiazole can lead to a mixture of isomers and undesired side reactions. google.com For instance, direct nitration of 2-aminobenzothiazole yields the desired 6-nitro product in low amounts (~20%). google.com To achieve better regioselectivity and yield, the highly activating amino group is often protected, for example, as an acetamide. This moderates its activating influence and directs substitution more cleanly, typically to the C6 position. google.com Therefore, for this compound, electrophilic substitution would be predicted to occur preferentially at the C4 or C6 position, with protection of the C2-amino group being a likely prerequisite for selective transformations.
Nucleophilic Aromatic Substitution on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a viable, though challenging, pathway for the functionalization of the benzothiazole core. wikipedia.org This reaction requires the presence of a good leaving group (such as a halogen) on the aromatic ring and, crucially, strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgmasterorganicchemistry.com
For a precursor like 2-amino-X-halo-benzo[d]thiazole-7-carbonitrile, the success of an SNAr reaction at the halogenated position would depend heavily on its location relative to the electron-withdrawing nitrile group and the thiazole ring. A halogen at the C6 position, for example, would not be strongly activated. However, a halogenated precursor with an additional, powerfully electron-withdrawing group, such as a nitro group, at an ortho or para position would be significantly more susceptible to nucleophilic attack. libretexts.org For instance, a nitro group at C6 would activate a halogen at C5 or C7 for displacement. Given the general electronic nature of the 2-aminobenzothiazole ring, SNAr reactions often require forcing conditions, such as high temperatures, to proceed effectively in the absence of strong activating groups. nih.govacs.org
Metal-Catalyzed Cross-Coupling Reactions for Extended Functionalization
Metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for the derivatization of halogenated 2-aminobenzothiazoles, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov These methods are fundamental for creating libraries of complex molecules for drug discovery.
The Suzuki-Miyaura coupling is widely used to form C-C bonds by reacting a halo-benzothiazole with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov For example, 2-amino-6-bromobenzothiazole (B93375) has been successfully coupled with various aryl boronic acids to yield 2-amino-6-arylbenzothiazoles in good yields. nih.gov
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling a halo-benzothiazole with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction, also palladium-catalyzed, is essential for introducing diverse amine and aniline (B41778) functionalities onto the benzothiazole scaffold. nih.gov
The Sonogashira coupling facilitates the formation of a C-C bond between a halo-benzothiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is key for introducing alkynyl moieties, which can serve as handles for further transformations.
These reactions are typically performed on bromo- or iodo-substituted benzothiazoles, as these halogens are more reactive in the oxidative addition step of the catalytic cycle. wikipedia.org
Table 3: Metal-Catalyzed Cross-Coupling Reactions on Halo-Benzothiazole Scaffolds
| Reaction Name | Coupling Partners | Catalyst System | Typical Products |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-Vinyl Compounds |
| Buchwald-Hartwig | Aryl Halide + Primary/Secondary Amine | Pd(0) catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl Amines |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Aryl/Vinyl Alkynes |
Advanced Spectroscopic and Structural Characterization of 2 Aminobenzo D Thiazole 7 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR: The proton NMR spectrum of 2-Aminobenzo[d]thiazole-7-carbonitrile, typically recorded in a solvent like DMSO-d₆, would be expected to show distinct signals corresponding to the aromatic protons and the amine protons. The aromatic protons on the benzene (B151609) ring would likely appear as doublets or multiplets in the range of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling constants dictated by their position relative to the electron-withdrawing nitrile group and the thiazole (B1198619) ring. The two protons of the primary amine group (NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum offers a detailed map of the carbon skeleton. The spectrum for this compound would display separate signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is characteristically found downfield, typically in the range of δ 115-125 ppm. The carbons of the benzothiazole (B30560) core would also exhibit distinct chemical shifts, influenced by the heteroatoms (nitrogen and sulfur) and the fused ring system. For instance, the C2 carbon, bonded to the amino group and flanked by sulfur and nitrogen, would have a characteristic chemical shift.
A related compound, 2-amino-4-chlorobenzothiazole, shows ¹³C NMR signals that can provide a comparative reference for the benzothiazole core carbons. chemicalbook.com The precise assignment of each carbon signal in this compound would typically be confirmed using two-dimensional NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH₂ | Broad singlet | - |
| Aromatic CH | 7.0 - 8.5 (multiplets) | 110 - 150 |
| C≡N | - | 115 - 125 |
| Benzothiazole C | - | 110 - 170 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₅N₃S), the molecular weight is approximately 175.21 g/mol . 007chemicals.com
In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 175 or 176, respectively. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for benzothiazole derivatives often involve the cleavage of the thiazole ring or loss of substituents. For this compound, characteristic fragment ions might arise from the loss of the cyano group (CN), the amino group (NH₂), or other small neutral molecules. The study of fragmentation patterns of similar structures, such as nitazene (B13437292) analogs, reveals that characteristic ions can be formed from the side chains and the core ring structure. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 176 | Protonated molecular ion |
| [M]⁺ | 175 | Molecular ion |
| [M-CN]⁺ | 149 | Loss of the cyano group |
| [M-NH₂]⁺ | 159 | Loss of the amino group |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the primary amine (NH₂) group would be indicated by two sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. A strong, sharp absorption band around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The C=N stretching vibration within the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region, often between 600-800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | > 3000 |
| C=N (thiazole) | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-S | Stretch | 600 - 800 |
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Purity and Identity Confirmation
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a hybrid technique that combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. This is an indispensable tool for confirming the identity and assessing the purity of a synthesized compound.
In an HR-LCMS analysis of this compound, the liquid chromatography step would first separate the compound from any impurities or starting materials. The retention time of the main peak would be a characteristic property under specific chromatographic conditions. Subsequently, the high-resolution mass spectrometer would measure the mass-to-charge ratio of the eluting compound with very high precision. This allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula C₈H₅N₃S. A study on the analysis of 2-aminobenzothiazole (B30445) in environmental samples utilized HRMS for signal acquisition, demonstrating the technique's utility for this class of compounds. nih.gov The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram.
Table 4: HR-LCMS Parameters for this compound Analysis
| Parameter | Description |
| Mobile Phase | A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acidic modifier like formic acid. |
| Stationary Phase | Typically a C18 reversed-phase column. |
| Ionization Mode | Positive electrospray ionization (ESI+). |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement. |
| Expected [M+H]⁺ | A highly accurate m/z value corresponding to C₈H₆N₃S⁺. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.
Table 5: Expected X-ray Crystallography Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-S). |
| Bond Angles | Precise angles between bonded atoms (e.g., N-C-S). |
| Torsion Angles | Describing the conformation of the molecule. |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds and other non-covalent interactions. |
Theoretical and Computational Studies on 2 Aminobenzo D Thiazole 7 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Theoretical investigations into 2-aminobenzo[d]thiazole-7-carbonitrile (ABTC7) have been conducted using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide significant insights into the molecule's electronic structure and the distribution of its molecular orbitals.
Geometry optimization of ABTC7, along with its tautomeric imine form, is a foundational step in these computational studies. Calculations are typically performed using basis sets like 6-311G, and the optimized geometries are confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis. These optimized structures represent the lowest energy conformation of the molecule in the gaseous phase.
A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For the amine tautomer of 2-aminobenzothiazole (B30445) substituted with a cyano group at the 7th position (ABTC7), these values are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a significant parameter that helps in determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Information regarding the theoretical prediction of spectroscopic parameters, such as NMR and IR spectra, and their interpretation for this compound is not available in the reviewed literature.
Elucidation of Reaction Mechanisms and Transition State Analysis
Detailed computational studies elucidating the reaction mechanisms for the synthesis or other reactions of this compound, including transition state analysis, are not described in the available scientific literature.
Molecular Dynamics Simulations for Conformation and Interaction Studies
There is no information available in the reviewed literature regarding molecular dynamics simulations performed to study the conformational changes and intermolecular interactions of this compound.
Investigation of Substituent Effects on Electronic Properties and Reactivity
The influence of the electron-withdrawing cyano (-CN) group at the 7-position of the 2-aminobenzothiazole scaffold has been a subject of computational investigation. jetir.org The presence and position of this substituent significantly modulate the electronic properties and predicted reactivity of the molecule. jetir.org
Studies have systematically compared the effects of electron-donating groups (like -NH2) and electron-withdrawing groups (-CN) at various positions on the benzothiazole (B30560) ring. jetir.org For this compound, the cyano group's strong electron-withdrawing nature impacts the electron density distribution across the molecule. jetir.org
Several molecular descriptors derived from quantum chemical calculations are used to quantify these effects. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Computational studies indicate that the amine tautomers of substituted 2-aminobenzothiazoles generally exhibit good nucleophilic character, while the imine tautomers are predicted to be effective electrophiles. jetir.org The specific values of these descriptors for the 7-cyano substituted isomer provide a quantitative basis for understanding its reactivity in chemical reactions. jetir.org
Below is a table summarizing the calculated electronic properties for the amine form of 2-aminobenzothiazole with a cyano substitution at various positions, including the 7-position (ABTC7), based on DFT/B3LYP/6-311G level of theory.
| Compound | Relative Energy (kcal/mol) | Ionization Potential (eV) | Electron Affinity (eV) |
| ABTC4 | 0.9504 | 5.8199 | 5.6584 |
| ABTC5 | 0.3831 | 5.8166 | 5.6738 |
| ABTC6 | 0.0000 | 5.8199 | 5.6888 |
| ABTC7 | 0.6714 | 5.8199 | 5.6738 |
Table 1: Calculated electronic properties for cyano-substituted 2-aminobenzothiazole tautomers.
Applications in Materials Science and Synthetic Organic Chemistry
Role as a Precursor in the Synthesis of Complex Organic Molecules
The 2-aminobenzothiazole (B30445) core is a fundamental starting point for the synthesis of more intricate heterocyclic compounds. researchgate.netresearchgate.net Its structure allows for modification at several positions, offering a pathway to explore chemical space thoroughly. nih.govacs.org Researchers have utilized derivatives of 2-aminobenzothiazole as versatile platforms to create libraries of molecules, such as kinase inhibitors, by employing techniques like metal-catalyzed C-H arylation in the final stages of synthesis. researchgate.net
The synthesis process often involves the cyclization of substituted anilines with reagents like potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. researchgate.netnih.gov This foundational reaction can be adapted to produce a wide array of derivatives. For instance, multicomponent reactions (MCRs) involving 2-aminobenzothiazole provide an efficient and environmentally friendly route to construct complex heterocyclic systems in a single step. researchgate.net This approach is valued for its high atom economy, reduced reaction times, and straightforward work-up procedures. researchgate.net
Furthermore, the 2-aminobenzothiazole scaffold is a key component in the synthesis of various biologically active molecules. nih.govacs.org For example, the related compound 6-aminobenzo[d]thiazole-2-carbonitrile is synthesized as a precursor for creating MPro inhibitors for the SARS-CoV-2 virus. researchgate.net Similarly, 2-cyano-6-aminobenzothiazole serves as a precursor to D-aminoluciferin, a key compound in bioluminescence applications. google.com These examples underscore the critical role of the aminobenzothiazole carbonitrile framework as a foundational element in synthetic chemistry.
Exploration in the Development of Functional Materials
The benzothiazole (B30560) moiety is a key component in the development of functional materials, partly due to its presence in compounds with interesting optical and electronic properties. researchgate.net The ability to modify the 2-aminobenzothiazole core at multiple sites allows for the fine-tuning of its physicochemical properties, making it an attractive candidate for materials science applications. nih.govacs.org
Research into 2-aminobenzothiazole derivatives extends into creating materials with specific functions. researchgate.net Its utility as an intermediate in the synthesis of various dyes highlights its contribution to the field of color-imparting materials. The structural versatility of the scaffold is a significant advantage in designing novel functional materials for a range of technological uses. researchgate.net
Utility in the Creation of Fluorescent Chemical Probes and Sensors
The inherent fluorescence of the benzothiazole ring system makes it an excellent scaffold for the design of chemical probes and sensors. nih.govacs.org A notable natural example is firefly luciferin, a benzothiazole derivative responsible for the bioluminescence in fireflies, which indicates the potential of this heterocyclic system in creating light-emitting molecules. nih.govacs.org
Scientists have successfully designed and synthesized novel "push-pull" benzothiazole (PP-BTA) derivatives that serve as fluorescent probes for detecting protein aggregates, such as β-amyloid and α-synuclein, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity when they bind to these target protein aggregates. nih.gov In laboratory tests, certain derivatives have demonstrated strong affinity for both types of aggregates and have been used to clearly stain them in brain tissue sections, suggesting their promise as tools for preclinical research. nih.gov The development of such probes relies on the fundamental benzothiazole structure to achieve the desired photophysical properties for biological imaging.
Application as Monomers or Building Blocks for Polymeric Systems and Coatings
The functional groups on the 2-Aminobenzo[d]thiazole-7-carbonitrile ring, particularly the amino group, provide reactive sites for polymerization reactions. This allows the molecule to be incorporated as a monomer into larger polymeric structures. A study on the related compound, 2-hydrazinylbenzo[d]thiazole, demonstrates this principle. The compound was used to synthesize a carrier polymer by first reacting it with maleic anhydride (B1165640) and subsequently polymerizing it. researchgate.net This polymer was then further functionalized by attaching various drug molecules. researchgate.net
This research illustrates how the benzothiazole unit can be integrated into a polymer backbone. researchgate.net The amino group of this compound can similarly be derivatized to create monomers suitable for producing polymers and coatings with specific properties imparted by the benzothiazole moiety, such as thermal stability or unique optical characteristics.
Potential as Ligands in Coordination Chemistry
The 2-aminobenzothiazole structure possesses atoms that can act as electron-pair donors, making it a candidate for use as a ligand in coordination chemistry. The nitrogen atom within the thiazole (B1198619) ring and the nitrogen of the external amino group can both serve as coordination sites.
Research on the co-crystallization of 2-aminobenzothiazole with various carboxylic acids has shown that proton transfer occurs, forming a salt. researchgate.net The resulting crystal structures reveal a consistent hydrogen-bonding pattern where the carboxylate groups interact with the amine and heterocyclic nitrogen sites of the benzothiazole cation. researchgate.net This demonstrates the capacity of the molecule to participate in strong, directional intermolecular interactions, which is a fundamental aspect of ligand behavior. These sites could similarly coordinate with metal ions to form stable coordination complexes, opening avenues for the development of new catalysts or materials with interesting magnetic or electronic properties.
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of substituted 2-aminobenzothiazoles is a well-established field, yet the specific preparation of the 7-carbonitrile derivative calls for dedicated research into optimized and selective methodologies. Future work should focus on adapting modern synthetic protocols to a precursor such as 2-amino-3-mercaptobenzonitrile.
Key research opportunities include:
Catalyst Development: Exploring the use of inexpensive and efficient metal catalysts, such as those based on nickel acs.org or copper nih.gov, could provide high yields under mild conditions. Metal-free approaches, utilizing promoters like imidazolium (B1220033) chloride, also present an economical and environmentally friendly alternative. nih.gov
Energy-Efficient Methods: The application of microwave irradiation or ultrasound has been shown to accelerate the formation of benzothiazole (B30560) derivatives, often reducing reaction times from hours to minutes and improving yields. mdpi.com Investigating these techniques for the synthesis of 2-Aminobenzo[d]thiazole-7-carbonitrile could lead to highly efficient processes.
One-Pot Syntheses: Designing one-pot, multi-component reactions that construct the molecule from simple, commercially available starting materials would enhance synthetic efficiency, reduce waste, and align with the principles of green chemistry. sioc-journal.cnmdpi.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Precursors | Catalyst/Conditions | Potential Advantages | Citation |
|---|---|---|---|---|
| Catalytic Cyclization | Arylthioureas | Nickel or Copper catalysts | Inexpensive catalyst, mild conditions, high yields. acs.orgnih.gov | acs.orgnih.gov |
| Condensation Reaction | 2-Aminothiophenols and Aldehydes/Nitriles | Amberlite IR120 resin, Microwave | Rapid kinetics (5-10 min), high yields (88-95%), eco-friendly. mdpi.com | mdpi.com |
| Metal-Free Synthesis | 2-Aminothiophenols and DMF Derivatives | Imidazolium chloride | Avoids metal contamination, economical. nih.gov | nih.gov |
| Ionic Liquid-Mediated Synthesis | Substituted anilines (to form thiourea) | [BMIM]+[HSO4]– | Green solvent, enhanced reaction rates, simple product recovery. ijpsr.com | ijpsr.com |
Exploration of Underutilized Reactivity Pathways for Diversification
The functional groups of this compound offer multiple handles for chemical modification, allowing for the creation of diverse molecular libraries for screening and materials development.
2-Amino Group: This group is a highly reactive nucleophile. nih.gov Future research should explore its derivatization through acylation, sulfonylation, and diazotization to install a wide variety of functional moieties. nih.gov Furthermore, its role as a building block in condensation reactions can be used to construct complex, fused heterocyclic systems. rsc.org
7-Carbonitrile Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. Each of these transformations dramatically alters the electronic and structural properties of the molecule, providing access to new chemical space.
Benzothiazole Core: Modern synthetic methods, such as palladium-catalyzed C-H functionalization, could be applied to directly modify the benzene (B151609) portion of the scaffold. nih.govnih.gov This allows for late-stage diversification, a powerful strategy in drug discovery.
Table 2: Potential Reactivity Pathways for Diversification
| Reactive Site | Reaction Type | Potential Outcome | Citation |
|---|---|---|---|
| 2-Amino Group | Acylation / Sulfonylation | Formation of amides and sulfonamides with diverse functionalities. nih.gov | nih.gov |
| 2-Amino Group | Annulation / Cyclization | Construction of fused imidazo[2,1-b]thiazoles and other complex heterocycles. nih.gov | nih.gov |
| 7-Carbonitrile Group | Hydrolysis | Conversion to 7-carboxy-2-aminobenzothiazole. | |
| 7-Carbonitrile Group | Reduction | Formation of 7-(aminomethyl)-2-aminobenzothiazole. | |
| Benzene Ring | C-H Arylation | Direct installation of aryl groups for structure-activity relationship studies. researchgate.net | researchgate.net |
Integration into Multi-Component Systems for Supramolecular Assemblies
The distinct hydrogen bond donor (amino) and acceptor (nitrile, thiazole (B1198619) nitrogen) sites on this compound make it an ideal candidate for the construction of complex molecular architectures through both covalent and non-covalent interactions.
Future research should focus on:
Multicomponent Reactions (MCRs): Using the molecule as a building block in MCRs can rapidly generate complex and diverse heterocyclic structures in a single step, which is highly valuable for creating libraries of drug-like molecules. mdpi.comrsc.org
Supramolecular Self-Assembly: The molecule's polarity and hydrogen-bonding capabilities could be harnessed to form ordered supramolecular structures like gels, liquid crystals, or nanoparticles. researchgate.net Research into the self-assembly of cyanobenzothiazole derivatives has demonstrated their potential to form sophisticated structures in aqueous environments. researchgate.netrsc.org
Bio-orthogonal Chemistry: The reaction between 2-cyanobenzothiazoles and cysteine residues to form luciferin-like structures is a well-known bio-orthogonal reaction. nih.govresearchgate.net Investigating the reactivity of this compound in similar systems could lead to the development of novel probes for cellular imaging or for the in situ assembly of nanostructures within biological systems. researchgate.netresearchgate.net
Application of Advanced Computational Design for Tailored Properties
Computational chemistry offers powerful tools to predict the properties of this compound and guide the rational design of its derivatives before undertaking extensive synthetic work.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, including the HOMO-LUMO energy gap, which provides insight into the molecule's reactivity and optical properties. nih.gov It can also predict spectroscopic signatures (NMR, IR) to aid in the characterization of newly synthesized compounds.
Molecular Docking: Inspired by research on related benzothiazole structures as kinase inhibitors researchgate.netnih.gov, molecular docking could be used to screen this compound and its virtual derivatives against various biological targets, such as protein kinases or bacterial enzymes. nih.gov This would accelerate the discovery of new potential therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity, enabling the design of more potent and selective compounds.
Table 3: Application of Computational Methods
| Computational Method | Application | Predicted Properties / Outcome | Citation |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO-LUMO gap, reactivity indices, charge distribution, spectroscopic data. nih.gov | nih.gov |
| Molecular Docking | Virtual Screening | Binding affinity and mode of interaction with biological targets (e.g., enzymes). nih.gov | nih.gov |
| QSAR | Lead Optimization | Models correlating chemical structure with biological activity to guide design. | |
| Molecular Dynamics (MD) | System Stability | Stability of ligand-protein complexes over time. |
Pursuit of Sustainable and Environmentally Benign Synthesis and Application Development
Adherence to the principles of green chemistry is paramount in modern chemical research. The development of this compound and its applications should prioritize sustainability.
Green Synthetic Routes: Research should focus on synthetic methods that utilize environmentally benign solvents like water or ionic liquids ijpsr.com, minimize energy consumption through catalysis or microwave-assisted reactions mdpi.com, and use recyclable catalysts to reduce waste. mdpi.comuokerbala.edu.iq
Atom Economy: One-pot and multicomponent reactions should be favored as they increase atom economy by incorporating most or all atoms from the starting materials into the final product, thereby minimizing the formation of byproducts. sioc-journal.cn
Development of Benign Applications: When designing derivatives for specific applications, such as in materials or as pharmaceuticals, considerations for biodegradability and reduced environmental toxicity should be integrated into the design process from the outset.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a molecule of academic curiosity into a valuable platform for the development of advanced materials and therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Aminobenzo[d]thiazole-7-carbonitrile, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis of 2-Aminobenzo[d]thiazole derivatives often employs catalytic strategies, such as Zinc(II)-mediated reactions, which enhance regioselectivity and reduce side products. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (8–12 hours). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using NMR (¹H/¹³C) and HPLC is recommended to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dark environment to prevent photodegradation. Avoid exposure to oxidizing agents and moisture. Handling requires PPE (gloves, lab coats, goggles) and a fume hood to minimize inhalation of dust/aerosols. Dispose of waste via certified hazardous waste protocols compliant with local regulations (e.g., 40 CFR Part 261 in the US) .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and functional groups.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- FT-IR spectroscopy to identify amine (-NH₂) and nitrile (-CN) stretching vibrations. Cross-referencing with computational spectral predictions (e.g., Gaussian software) enhances accuracy .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina be applied to study the biological interactions of this compound?
- Methodological Answer : AutoDock Vina enables molecular docking to predict binding affinities between the compound and target proteins (e.g., kinases or enzymes). Steps include:
Prepare the ligand (compound) and receptor (protein) files in PDBQT format.
Define the binding pocket using grid maps centered on catalytic residues.
Run multithreaded docking simulations with default parameters (exhaustiveness = 8).
Validate results with MD simulations (e.g., GROMACS) to assess binding stability. Compare docking scores (ΔG) with experimental IC₅₀ values to refine hypotheses .
Q. What structural modifications of this compound enhance its bioactivity, and how are these derivatives synthesized?
- Methodological Answer : Substituents at the 2-amino and 7-carbonitrile positions influence activity. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) at the 6-position improve antimicrobial potency via enhanced electrophilicity.
- Heterocyclic appendages (e.g., thiophene) at the 5-position increase solubility and target affinity.
Synthetic routes involve Suzuki coupling or nucleophilic aromatic substitution under Pd-catalyzed conditions. Monitor reaction progress via TLC and isolate derivatives using preparative HPLC .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data for this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Catalyst loading (e.g., 5 mol% vs. 10 mol% Zn(II)).
- Solvent polarity (aprotic vs. protic solvents alter reaction kinetics).
- Biological assay conditions (e.g., cell line variability, incubation time).
Address these by replicating experiments with standardized protocols (e.g., USP guidelines) and applying statistical tools (ANOVA) to identify significant variables. Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., benzo[d]isothiazole-7-carboxylic acid)?
- Methodological Answer : The nitrile group in this compound enables nucleophilic additions (e.g., with amines to form amidines), whereas carboxylic acid analogs undergo esterification or amidation. Additionally, the amino group facilitates Schiff base formation, absent in non-aminated analogs. Reactivity studies should employ kinetic monitoring (e.g., in situ IR) to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
